

M7583 Covalent Binding Assays: Technical Support Center

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Compound of Interest		
Compound Name:	M7583	
Cat. No.:	B1574650	Get Quote

Welcome to the technical support center for M7583 covalent binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the M7583 molecule. M7583, also known as TL-895, is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful execution of your assays.

Frequently Asked Questions (FAQs)

Q1: What is M7583 and what is its mechanism of action?

A1: M7583 (also known as TL-895) is a second-generation, orally active, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions as an ATP-competitive inhibitor, irreversibly binding to the active site of BTK.[1][2] This covalent modification leads to a high degree of BTK occupancy and sustained inhibitory activity.[1]

Q2: What are the key quantitative parameters for **M7583**'s activity?

A2: M7583 is a highly potent inhibitor of BTK. Key parameters include an average IC50 of 1.5 nM in biochemical assays and a Ki of 11.9 nM.[1][2][3] In cellular assays, it inhibits BTK autophosphorylation at the Y223 site with an IC50 in the range of 1-10 nM.[4]

Q3: How selective is M7583?



A3: **M7583** is highly selective for BTK. When screened against a large panel of 270 protein kinases, it only inhibited three other kinases with an IC50 within a tenfold range of its BTK activity.[1] This refined selectivity profile suggests a lower likelihood of off-target effects compared to first-generation BTK inhibitors.[1]

Q4: What are the solubility and storage recommendations for M7583?

A4: M7583 is soluble in DMSO at a concentration of 90 mg/mL (201.11 mM) and in ethanol at 22 mg/mL.[2] It is insoluble in water.[2] For in vitro experiments, stock solutions in DMSO are recommended. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[3]

Troubleshooting Guide

This section addresses common issues that may arise during M7583 covalent binding assays.

Problem 1: High variability in IC50 values between experiments.

- Possible Cause 1: Inconsistent incubation time. Covalent inhibitors are time-dependent,
 meaning the IC50 value can change with the incubation period.[1]
 - Solution: Ensure that the pre-incubation time of M7583 with the kinase is consistent across all experiments. For the BTK kinase assay with M7583, a 90-minute incubation is recommended.[1]
- Possible Cause 2: Reagent instability. M7583 or other assay components like ATP and the peptide substrate may degrade over time.
 - Solution: Prepare fresh reagents for each experiment. Ensure that ATP solutions are neutralized and stored in aliquots at -20°C or -80°C.
- Possible Cause 3: Inaccurate serial dilutions. Errors in preparing the concentration curve of M7583 will directly impact the IC50 calculation.
 - Solution: Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a fresh dilution series for each experiment.

Problem 2: No or very low covalent binding observed by mass spectrometry.



- Possible Cause 1: Incorrect protein construct. The cysteine residue (Cys481 in BTK) that
 forms the covalent bond with the inhibitor may not be present or accessible in the protein
 construct used.
 - Solution: Verify the sequence of your BTK construct. Ensure it contains the Cys481 residue. Use full-length, active recombinant BTK for the assay.
- Possible Cause 2: Suboptimal reaction conditions. The pH or buffer composition may not be optimal for the covalent reaction.
 - Solution: Use the recommended buffer conditions as outlined in the experimental protocol.
 The buffer for the BTK kinase assay includes 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, and 0.01% TRITON X-100.
- Possible Cause 3: M7583 degradation. The compound may have degraded due to improper storage or handling.
 - Solution: Use a fresh aliquot of M7583 for your experiment. Confirm the integrity of your stock solution if degradation is suspected.

Problem 3: Off-target effects observed in cell-based assays.

- Possible Cause 1: High concentration of M7583. At supra-clinical concentrations, M7583
 may inhibit other kinases.[1]
 - Solution: Use a concentration of M7583 that is relevant to its IC50 for BTK. Perform doseresponse experiments to determine the optimal concentration for your cell type.
- Possible Cause 2: The observed phenotype is not solely dependent on BTK. The signaling pathway in your cellular model may have redundancies or bypass mechanisms.
 - Solution: Use appropriate controls, such as a kinase-dead BTK mutant or cell lines that do not express BTK, to confirm that the observed effect is BTK-dependent.

Quantitative Data Summary



Parameter	Value	Assay Type	Reference
IC50 (BTK)	1.5 nM (average)	Off-Chip mobility biochemical assay	[1]
IC50 (BTK)	18.5 nM (average)	Millipore Kinase Profiler screen	[1]
Ki (BTK)	11.9 nM	Biochemical assay	[2][3]
IC50 (BTK Y223 auto- phosphorylation)	1-10 nM	Cellular assay (Ramos cells)	[4]
IC50 (Primary CLL blast proliferation)	~0.2 μM	Cellular assay	[1]
Solubility (DMSO)	90 mg/mL (201.11 mM)	N/A	[2]
Solubility (Ethanol)	22 mg/mL	N/A	[2]

Experimental Protocols Biochemical BTK Kinase Assay

This protocol is adapted from the methodology used to determine the biochemical potency of TL-895 (M7583).[1]

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% TRITON X-100.
 - Enzyme: Purified full-length recombinant BTK diluted in assay buffer to a final concentration of 0.05 ng/μL.
 - Substrate: FITC-AHA-EEPLYWSFPAKKK-NH2 peptide at a final concentration of 1 μM.
 - ATP: Final concentration of 75 μM.
 - M7583 (TL-895): Prepare a serial dilution in DMSO, with a final concentration range of 0.038–10,000 nM in the assay.



- Stop Buffer: Assay buffer containing 10 mM EDTA.
- · Assay Procedure:
 - Add 5 μL of the M7583 serial dilution to the wells of a microtiter plate.
 - Add 10 μL of the BTK enzyme solution to each well.
 - Pre-incubate for 90 minutes at room temperature.
 - Initiate the kinase reaction by adding 5 μL of the ATP/peptide substrate mix.
 - Incubate for 60 minutes at room temperature.
 - $\circ~$ Terminate the reaction by adding 10 μL of stop buffer.
- Data Analysis:
 - Analyze the peptide phosphorylation using a suitable method, such as an Off-Chip mobility assay.
 - Calculate the percent inhibition for each M7583 concentration relative to DMSO controls.
 - Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based BTK Auto-phosphorylation Assay

This protocol is based on the analysis of BTK phosphorylation in Ramos Burkitt's lymphoma cells.[4]

- · Cell Culture and Treatment:
 - Culture Ramos cells in appropriate media and conditions.
 - Seed cells in a multi-well plate.
 - Treat cells with a serial dilution of M7583 for a predetermined time (e.g., 1-4 hours).



- · Cell Lysis and Protein Quantification:
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting or Automated Western Blotting (WES):
 - Normalize protein lysates to the same concentration.
 - Separate proteins by SDS-PAGE and transfer to a membrane (for traditional Western blot)
 or load into the appropriate plate for an automated system like WES.
 - Probe for phosphorylated BTK (pBTK Y223) and total BTK using specific primary antibodies.
 - Use appropriate secondary antibodies and a detection reagent.
- Data Analysis:
 - Quantify the band intensities for pBTK and total BTK.
 - Normalize the pBTK signal to the total BTK signal for each sample.
 - Calculate the percent inhibition of pBTK phosphorylation relative to the DMSO-treated control.
 - Determine the IC50 value by plotting the percent inhibition against the M7583 concentration.

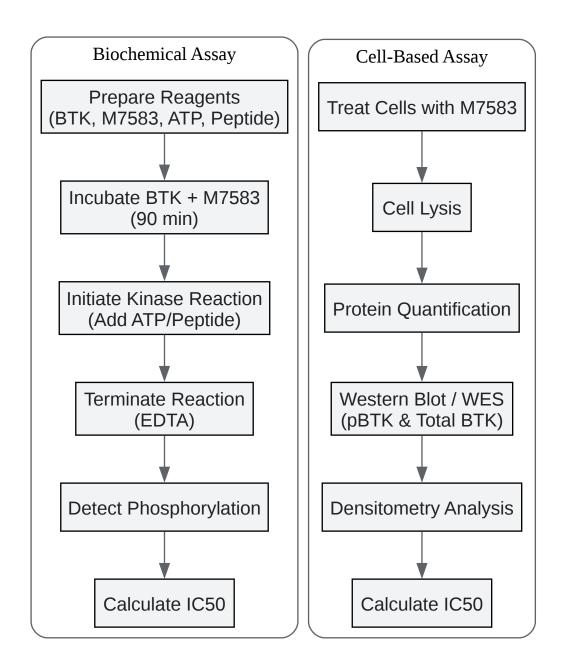
Visualizations





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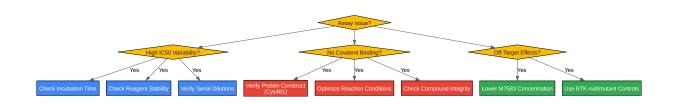
Caption: BTK Signaling Pathway and M7583 Inhibition.





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Caption: Experimental Workflow for M7583 Assays.



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Caption: Troubleshooting Decision Tree for M7583 Assays.

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